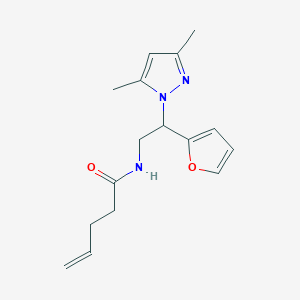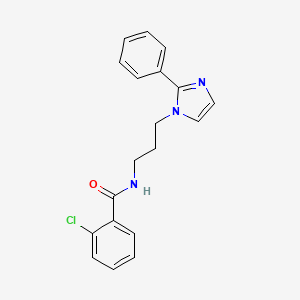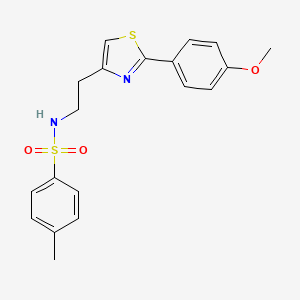![molecular formula C22H17F2N3O4S B2640533 2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(2,6-difluorobenzyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide CAS No. 955733-99-0](/img/structure/B2640533.png)
2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(2,6-difluorobenzyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to the one often involves condensation methods . For instance, noble ligands of (E)-N’-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide (BDMMBSH) were prepared via a simple condensation method using benzo-[d][1,3]-dioxole carbaldehyde, benzenesulfonylhydrazine (BSH), and 4-methyl-benzenesulphonylhydrazine (4-MBSH) in good yield .
Molecular Structure Analysis
The molecular structure of this compound is complex, involving multiple functional groups. The benzo[d][1,3]dioxole moiety is a benzene derivative and a heterocyclic compound containing the methylenedioxy functional group . The thiazole moiety is an organic five-aromatic ring compound with a general formula of C3H3NS .
Chemical Reactions Analysis
The chemical reactions involving thiazoles, which are part of the compound , are diverse. Thiazoles are used to obtain free carbene particles and complexed with transition metals, while their salts are used as catalysts in the reaction of Stetter and benzoin condensation .
Applications De Recherche Scientifique
Biological Activities and Synthetic Approaches
Antibacterial and Cytotoxic Activities : Analogues of thiazole and carboxamide derivatives have been reported to display promising antibacterial activity, particularly against strains such as Staphylococcus aureus and Bacillus subtilis, with specific compounds showing activity at non-cytotoxic concentrations. This suggests a potential for designing new antibacterial agents based on similar structural frameworks (Palkar et al., 2017).
Synthesis and Screening of Carboxamide Derivatives : Thiazole carboxamide derivatives have been synthesized and subjected to antimicrobial screening, indicating their effectiveness against both gram-positive and gram-negative bacteria. The structure-activity relationship of these compounds provides a foundation for further exploration in drug design (Mhaske et al., 2011).
Evaluation as EGFR Inhibitors : A novel series of benzo[d]thiazole-2-carboxamide derivatives were designed and synthesized as potential epidermal growth factor receptor (EGFR) inhibitors, demonstrating moderate to excellent potency against cancer cell lines. This highlights the potential for developing targeted cancer therapies (Zhang et al., 2017).
Antioxidant and Antiproliferative Potential : The synthesis and evaluation of benzimidazole/benzothiazole-2-carboxamides for their antioxidative and antiproliferative activities suggest that these compounds can serve as leads for the development of new therapeutic agents with dual functionalities. This approach is significant for diseases where oxidative stress and cell proliferation are key factors (Cindrić et al., 2019).
Anti-Inflammatory and Analgesic Agents : Research into derivatives of visnaginone and khellinone aimed at developing new anti-inflammatory and analgesic agents showcases the therapeutic potential of benzodifuranyl and thiazolopyrimidine compounds. These findings open avenues for novel drug discovery efforts in managing pain and inflammation (Abu‐Hashem et al., 2020).
Propriétés
IUPAC Name |
2-(1,3-benzodioxole-5-carbonylamino)-N-[(2,6-difluorophenyl)methyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17F2N3O4S/c23-14-2-1-3-15(24)13(14)9-25-21(29)12-5-7-18-19(12)26-22(32-18)27-20(28)11-4-6-16-17(8-11)31-10-30-16/h1-4,6,8,12H,5,7,9-10H2,(H,25,29)(H,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZPGYGKCJHCPRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1C(=O)NCC3=C(C=CC=C3F)F)N=C(S2)NC(=O)C4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17F2N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-Bromo-2-(trifluoromethyl)benzo[b]thiophene](/img/structure/B2640452.png)
![3,4,5,6-tetrachloro-N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]pyridine-2-carboxamide](/img/structure/B2640453.png)
![3-{[(4-Chlorophenyl)(phenyl)methyl]thio}-1,2,4-thiadiazol-5-amine](/img/structure/B2640454.png)
![N-(cyclopropylmethyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxamide](/img/structure/B2640458.png)

![6-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(3-fluoro-4-methoxybenzyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2640461.png)
![4-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]sulfonyl-2,1,3-benzothiadiazole](/img/structure/B2640462.png)

![Methyl 2-{[3-cyano-6-methyl-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}benzenecarboxylate](/img/structure/B2640466.png)
![(E)-2-(benzylsulfonyl)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2640467.png)
![4-chlorophenyl 8-methyl-4H-thieno[3,2-c]thiochromene-2-carboxylate](/img/structure/B2640468.png)

![6,6-dimethyl-2-(methylthio)-9-(4-(trifluoromethyl)phenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2640472.png)

